Indoline derivative 10
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Overview
Description
Indoline derivatives are a class of compounds characterized by a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivative 10 typically involves several key steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles, which can then be further modified to produce indoline derivatives.
Palladium-Catalyzed Intramolecular Amination: This method uses palladium catalysts to facilitate the intramolecular amination of ortho-substituted arylamines, leading to the formation of indoline structures.
Reduction of Indoles: Indoles can be reduced to indolines using various reducing agents, such as polymethylhydrosiloxane (PMHS) in the presence of palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes, such as palladium-catalyzed reactions, are particularly favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Indoline derivative 10 undergoes various chemical reactions, including:
Substitution: Indoline derivatives can undergo substitution reactions, where functional groups on the indoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products:
Oxidation Products: Indoles, quinones.
Reduction Products: Dihydroindoles, tetrahydroindoles.
Substitution Products: Halogenated indolines, alkylated indolines
Scientific Research Applications
Indoline derivative 10 has a wide range of applications in scientific research:
Medicinal Chemistry: Indoline derivatives are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Materials Science: Indoline derivatives are used in the development of organic semiconductors and photovoltaic materials due to their unique electronic properties.
Biological Research: These compounds are studied for their interactions with biological molecules, including proteins and nucleic acids, making them valuable tools in biochemical research.
Mechanism of Action
The mechanism of action of indoline derivative 10 involves its interaction with specific molecular targets and pathways:
Protein Interactions: Indoline derivatives can interact with amino acid residues in proteins, affecting their function and activity.
Enzyme Inhibition: These compounds can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: Indoline derivatives can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Indole Derivatives: Compounds with a similar indole structure but differing in the degree of saturation and functional groups.
Benzofuroindolines: Compounds with an additional fused benzofuran ring, offering different electronic and steric properties.
Spiroindolines: Indoline derivatives with a spirocyclic structure, providing unique three-dimensional configurations.
Uniqueness of Indoline Derivative 10: this compound stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H27N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C29H27N5O3/c1-17-21(20-6-4-5-7-23(20)32-17)14-28(35)34-11-10-18-12-19(8-9-25(18)34)33-29-22-13-26(36-2)27(37-3)15-24(22)30-16-31-29/h4-9,12-13,15-16,32H,10-11,14H2,1-3H3,(H,30,31,33) |
InChI Key |
XPDZQQQJQXPBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C3C=CC(=C4)NC5=NC=NC6=CC(=C(C=C65)OC)OC |
Origin of Product |
United States |
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